molecular formula C11H12N2O5S2 B10867378 2-[2-(morpholin-4-yl)-2-oxoethyl]thieno[2,3-d][1,2]thiazol-3(2H)-one 1,1-dioxide

2-[2-(morpholin-4-yl)-2-oxoethyl]thieno[2,3-d][1,2]thiazol-3(2H)-one 1,1-dioxide

Cat. No.: B10867378
M. Wt: 316.4 g/mol
InChI Key: UIECHNOJJGZFMY-UHFFFAOYSA-N
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Description

2-(2-MORPHOLIN-4-YL-2-OXOETHYL)THIENO[2,3-D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring, a thieno[2,3-d]isothiazol-3(2H)-one core, and a 1,1-dioxide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2-MORPHOLIN-4-YL-2-OXOETHYL)THIENO[2,3-D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE typically involves multiple steps, including the formation of the morpholine ring and the thieno[2,3-d]isothiazol-3(2H)-one core. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the morpholine ring or the thieno[2,3-d]isothiazol-3(2H)-one core.

Scientific Research Applications

2-(2-MORPHOLIN-4-YL-2-OXOETHYL)THIENO[2,3-D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The morpholine ring and thieno[2,3-d]isothiazol-3(2H)-one core play crucial roles in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways involved may vary depending on the specific application, but they often involve modulation of enzymatic activity or interference with cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, 2-(2-MORPHOLIN-4-YL-2-OXOETHYL)THIENO[2,3-D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE stands out due to its unique combination of a morpholine ring and a thieno[2,3-d]isothiazol-3(2H)-one core Similar compounds may include those with either a morpholine ring or a thieno[2,3-d]isothiazol-3(2H)-one core, but not both

Properties

Molecular Formula

C11H12N2O5S2

Molecular Weight

316.4 g/mol

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one

InChI

InChI=1S/C11H12N2O5S2/c14-9(12-2-4-18-5-3-12)7-13-11(15)10-8(1-6-19-10)20(13,16)17/h1,6H,2-5,7H2

InChI Key

UIECHNOJJGZFMY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C3=C(S2(=O)=O)C=CS3

Origin of Product

United States

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